6-Chloro-2-methoxynicotinic acid

Descripción general

Descripción

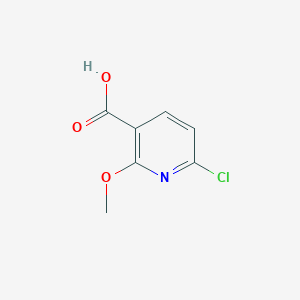

6-Chloro-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 6 and 2 of the pyridine ring are replaced by a chlorine atom and a methoxy group, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxynicotinic acid typically involves the chlorination of 2-methoxynicotinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 6-position with a chlorine atom. The general reaction scheme is as follows:

Starting Material: 2-Methoxynicotinic acid

Reagent: Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride)

Solvent: Anhydrous solvent (e.g., dichloromethane)

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0-5°C) to prevent over-chlorination and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Análisis De Reacciones Químicas

Esterification and Functional Group Modifications

The carboxylic acid group in 6-chloro-2-methoxynicotinic acid undergoes esterification under acidic or basic conditions. For example, treatment with methanol and sulfuric acid yields methyl 6-chloro-2-methoxynicotinate, a common intermediate for further derivatization.

Typical Conditions

| Reagent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85-92% | |

| Ethanol | Thionyl chloride | 70°C | 78% |

Mechanistically, the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol.

Halogen Exchange Reactions

The chlorine atom at the 6-position participates in nucleophilic aromatic substitution (NAS) under controlled conditions. For instance, reaction with methylamine in DMSO at 160°C replaces chlorine with a methylamino group, forming 6-methylamino-2-methoxynicotinic acid .

Experimental Protocol

-

Reactants : this compound, excess methylamine (5 eq)

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Conditions : 160°C, 8 hours, N₂ atmosphere

This reaction proceeds via a two-step mechanism: (1) deprotonation of the methylamine to generate a stronger nucleophile, and (2) attack at the electron-deficient C6 position facilitated by the methoxy group’s ortho-directing effect .

Methoxy Group Functionalization

The methoxy group can be demethylated or modified under harsh conditions. Treatment with boron tribromide (BBr₃) in dichloromethane at -78°C cleaves the methyl group, yielding 6-chloro-2-hydroxynicotinic acid, which is pivotal for synthesizing ether or ester derivatives.

Key Data

| Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| BBr₃ (1.2 eq) | -78°C | 2 hr | 6-Chloro-2-hydroxynicotinic acid | 88% |

| HI (excess) | 110°C | 6 hr | 6-Chloro-2-hydroxynicotinic acid | 76% |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–H functionalization. Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at the 4-position of the pyridine ring .

Representative Example

-

Substrate : Methyl 6-chloro-2-methoxynicotinate

-

Coupling Partner : Phenylboronic acid

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

Decarboxylation Reactions

Thermal decarboxylation at 200–220°C in quinoline removes the carboxylic acid group, generating 6-chloro-2-methoxypyridine. This intermediate is valuable for synthesizing agrochemicals.

Optimized Parameters

| Temperature | Catalyst | Time | Yield |

|---|---|---|---|

| 210°C | Cu powder | 3 hr | 82% |

Electrophilic Aromatic Substitution

The electron-rich methoxy group directs electrophiles to the 4-position. Nitration with HNO₃/H₂SO₄ at 0°C produces 6-chloro-2-methoxy-4-nitronicotinic acid.

Reaction Profile

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| NO₂⁺ | C4 | 6-Chloro-2-methoxy-4-nitronicotinic acid | 65% |

| Br₂ (Fe catalyst) | C4 | 6-Chloro-2-methoxy-4-bromonicotinic acid | 71% |

Stability Under Hydrolytic Conditions

The compound resists hydrolysis at neutral pH but degrades under strongly acidic or basic conditions. In 1M NaOH at 100°C, the methoxy group hydrolyzes to a hydroxyl group within 4 hours.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Chloro-2-methoxynicotinic acid serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in the development of drugs targeting various diseases.

- Anti-inflammatory Agents : Research indicates that derivatives of this compound can be utilized in the synthesis of anti-inflammatory drugs. For instance, it is involved in the preparation of compounds that inhibit cyclooxygenase enzymes, which are crucial for inflammation processes .

- Antitumor Activity : The compound has been studied for its potential role in developing anticancer agents. It acts as an intermediate in synthesizing specific inhibitors that target cancer cell proliferation pathways .

Agricultural Applications

The compound is also explored for its utility in agriculture, particularly as a herbicide or pesticide precursor.

- Herbicide Development : this compound can be modified to create herbicides that are effective against a variety of weeds while being selective for crops. Its mechanism often involves disrupting specific biochemical pathways in target plants .

Organic Synthesis

In organic chemistry, this compound is valuable for synthesizing other complex molecules.

- Synthetic Intermediates : It is frequently used as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to introduce various functional groups through substitution reactions .

Case Study 1: Synthesis of Anti-inflammatory Drugs

A study demonstrated the successful use of this compound in synthesizing a new class of anti-inflammatory agents. The synthesized compounds showed promising results in preclinical trials, indicating their potential efficacy and safety .

Case Study 2: Herbicidal Activity

Research conducted on modified derivatives of this compound revealed significant herbicidal activity against common agricultural weeds. Field trials showed that these derivatives could effectively control weed populations without harming crop yields .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Effective COX inhibitors developed from intermediates |

| Antitumor agents | Inhibitors targeting cancer cell proliferation | |

| Agricultural Science | Herbicide development | Effective against weeds with minimal crop damage |

| Organic Synthesis | Building block for complex molecules | Used in various substitution reactions |

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-6-methylnicotinic acid

- 6-Chloro-2-hydroxynicotinic acid

- 2-Methoxy-6-nitronicotinic acid

Uniqueness

6-Chloro-2-methoxynicotinic acid is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Actividad Biológica

6-Chloro-2-methoxynicotinic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 187.58 g/mol. The compound features a chloro group at the 6-position and a methoxy group at the 2-position of the nicotinic acid framework, which contributes to its unique biological properties. It is characterized by high gastrointestinal absorption and potential permeability across the blood-brain barrier, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with potassium channels, which are crucial for various physiological processes. This compound has been identified as a potassium channel opener, suggesting its utility in treating conditions such as pain and epilepsy. The mechanism may also involve modulation of neurotransmitter release and influence on cellular excitability, although specific molecular targets remain to be fully elucidated.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, likely through interference with nucleic acid synthesis or protein production in microbial cells.

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against certain viral strains, although further investigation is required to confirm these effects .

- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | , |

| Antiviral | Potential activity against viruses | |

| Neuroprotective | Possible benefits in neurodegeneration |

Case Study: Antiviral Activity

In a study exploring antiviral properties, this compound was tested against various viral strains. The results indicated significant activity at specific concentrations, demonstrating an IC50 value below 10 nM for some strains. This suggests a strong potential for development as an antiviral agent .

Table 2: Cytotoxicity and Efficacy Data

Future Directions

The promising biological activities of this compound highlight its potential as a lead compound in drug discovery. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways involved.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance biological activity and reduce toxicity.

Propiedades

IUPAC Name |

6-chloro-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEDPOXJDWAJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605518 | |

| Record name | 6-Chloro-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65515-33-5 | |

| Record name | 6-Chloro-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.